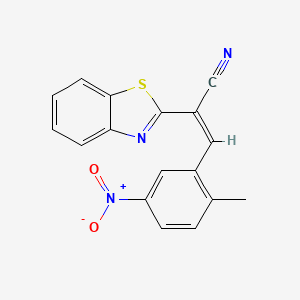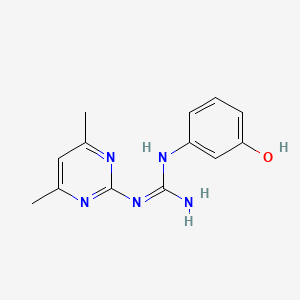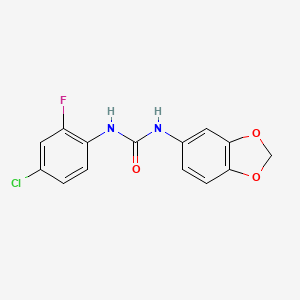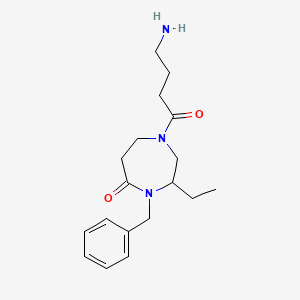
2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile are varied and complex. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile in lab experiments is its versatility. This compound has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various biological pathways. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to take necessary safety precautions when handling it.
Orientations Futures
There are many future directions for the study of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile. One potential direction is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the study of this compound's effects on the immune system, as it has been shown to have anti-inflammatory effects. Additionally, further studies could be done to explore the potential use of this compound in the treatment of cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile involves the reaction of 2-aminobenzothiazole with 2-methyl-5-nitrobenzaldehyde in the presence of acetonitrile and potassium carbonate. This reaction yields the desired product, which can be purified using column chromatography.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)acrylonitrile has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c1-11-6-7-14(20(21)22)9-12(11)8-13(10-18)17-19-15-4-2-3-5-16(15)23-17/h2-9H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPMBPUHHTZYGR-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(/C#N)\C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(2-methyl-5-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)

![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)